Comprehensive Technical Guide on tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry
As a Senior Application Scientist, I frequently encounter the need for bifunctional linkers that offer both rigid spatial geometry and versatile pharmacophoric properties. tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carb...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need for bifunctional linkers that offer both rigid spatial geometry and versatile pharmacophoric properties. tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4)[1],[2] represents a prime example of such a building block. This in-depth technical guide explores the structural rationale, physicochemical properties, synthetic methodologies, and downstream applications of this critical intermediate, specifically focusing on its utility in modern drug discovery.
Chemical Architecture & Physicochemical Profile
The molecular architecture of this compound is defined by three distinct functional zones:
The Piperazine Core: Provides a rigid, saturated heterocyclic framework that dictates the spatial trajectory of attached pharmacophores while modulating the basicity and aqueous solubility of the final Active Pharmaceutical Ingredient (API).
The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group ensures orthogonality during synthesis. Its steric bulk prevents unwanted side reactions at the N1 position, allowing for selective functionalization at the opposing nitrogen.
The 2-Sulfamoylethyl Moiety (N4): The primary sulfonamide (-SO₂NH₂) is a classic pharmacophore. It acts as a potent hydrogen bond donor/acceptor network and serves as a highly effective zinc-binding group (ZBG) in metalloenzyme inhibitors.
To facilitate experimental design, the core quantitative data for this compound is summarized in the tables below.
Table 2: High-Resolution Mass Spectrometry (HRMS) Adducts
Data utilized for LC-MS method development and self-validation[4].
Adduct Type
Predicted m/z
Ion Mode
[M+H]⁺
294.1482
Positive
[M+Na]⁺
316.1301
Positive
[M-H]⁻
292.1336
Negative
[M+HCOO]⁻
338.1391
Negative
Synthetic Methodology: The Aza-Michael Approach
While direct alkylation of 1-Boc-piperazine with 2-chloroethanesulfonamide is possible, it often suffers from over-alkylation and requires harsh bases that can degrade the sensitive sulfamoyl group. Instead, the Aza-Michael Addition using ethenesulfonamide is the superior choice.
Causality: The Aza-Michael approach is highly atom-economical and proceeds under mild conditions. The use of a protic solvent (like ethanol) stabilizes the zwitterionic transition state of the Michael addition, accelerating the reaction without the need for strong external bases, thereby perfectly preserving the Boc protecting group.
Protocol 1: Aza-Michael Addition Workflow
Step 1: Reagent Preparation. Dissolve 1-Boc-piperazine (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.
Step 2: Addition. Add ethenesulfonamide (1.1 eq) in portions at room temperature.
Step 3: Thermal Activation. Heat the mixture to a gentle reflux (78 °C) for 12–16 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky Boc-piperazine ring.
Step 4: Self-Validating Checkpoint (LC-MS). Pull a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is deemed complete when the 1-Boc-piperazine peak disappears and the target mass ([M+H]⁺ = 294.148) dominates the chromatogram.
Step 5: Workup & Isolation. Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine to remove unreacted ethenesulfonamide, dry over anhydrous Na₂SO₄, and concentrate to yield the pure intermediate.
Synthetic workflow from 1-Boc-piperazine to final active pharmaceutical ingredient.
Downstream Functionalization: Boc Deprotection
To utilize this compound in API synthesis, the Boc group must be removed to expose the secondary amine for subsequent coupling (e.g., amide bond formation).
Protocol 2: Acid-Mediated Boc Cleavage
Step 1: Cleavage. Dissolve the starting material in dichloromethane (DCM) (0.2 M). Cool to 0 °C to minimize exothermic degradation. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio. Stir for 2 hours at room temperature.
Causality: TFA is selected because the Boc group undergoes rapid acid-catalyzed heterolytic cleavage, releasing isobutylene gas and CO₂. The sulfamoyl group remains completely intact due to the high stability of the S-N bond in non-aqueous acidic environments.
Step 2: Scavenging & Concentration. Evaporate the volatiles in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Causality: Removing residual TFA is critical to prevent competitive side reactions (e.g., trifluoroacetamide formation) in subsequent basic coupling steps.
Step 3: Self-Validating Checkpoint (NMR). Perform ¹H NMR (in DMSO-d₆). The complete disappearance of the intense 9-proton singlet at ~1.40 ppm confirms quantitative Boc removal. The appearance of a broad exchangeable signal at ~8.5 ppm indicates the protonated piperazinium trifluoroacetate salt.
Pharmacological Applications in Drug Discovery
The deprotected derivative, 4-(2-sulfamoylethyl)piperazine, is highly sought after in medicinal chemistry. A prominent example of its utility is found in recent patent literature (e.g., CN113056455A) detailing the synthesis of isoxazole carboxamide compounds for the treatment of hearing loss and balance disorders[5],[6].
When coupled to an isoxazole core, the sulfamoyl-piperazine moiety serves a dual purpose:
Solubilization: The basic piperazine nitrogen and the polar sulfamoyl group significantly enhance the aqueous solubility of the API, a critical pharmacokinetic parameter for systemic or inner-ear drug delivery[5].
Target Engagement: The primary sulfonamide acts as a potent hydrogen-bond donor/acceptor, anchoring the molecule within the target protein's binding pocket, thereby increasing target residence time.
Pharmacophore binding model of the sulfamoyl moiety interacting with a target protein.
References
NextSDS Chemical Database. tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate — Chemical Substance Information.[1]
CAS number and molecular weight of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-butyl 4-(2-sulfamoylethyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and robust analytical methods for its characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for their research endeavors.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved therapeutics. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it a valuable component in molecular design. The introduction of a sulfamoylethyl side chain, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, renders this particular derivative a highly useful intermediate for creating novel pharmaceutical agents.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is foundational to its application. The key identifiers and molecular characteristics of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate are summarized below.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be logically approached through a two-step process starting from commercially available tert-butyl piperazine-1-carboxylate. This pathway involves an initial alkylation followed by the introduction of the sulfamoyl group.
Synthetic Workflow Overview
The proposed synthesis follows a logical progression from a simple starting material to the final, more complex product. This approach is designed for efficiency and high yield, leveraging well-established reaction mechanisms in organic chemistry.
Solvation Dynamics and Physicochemical Profiling of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Executive Summary & Structural Rationale In modern pharmaceutical development, functionalized piperazines serve as privileged scaffolds for designing highly selective therapeutics, ranging from STING antagonists to kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern pharmaceutical development, functionalized piperazines serve as privileged scaffolds for designing highly selective therapeutics, ranging from STING antagonists to kinase inhibitors[1]. Among these, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4) is a critical bifunctional intermediate[1]. Understanding its solubility profile in organic solvents is paramount for optimizing synthetic workflows, purification strategies, and downstream deprotection steps.
The solubility behavior of this molecule is governed by an "amphiphilic paradox" created by its three distinct structural domains:
The Boc Group (tert-Butyloxycarbonyl): A bulky, highly lipophilic moiety that drives entropy-favored dissolution in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Toluene)[2].
The Piperazine Core: A rigid, saturated heterocycle containing a tertiary amine that provides moderate polarity and basicity, though sterically shielded by the flanking groups.
The Sulfamoylethyl Group (-CH₂CH₂SO₂NH₂): A primary sulfonamide that acts as a potent hydrogen bond donor (via -NH₂) and acceptor (via -SO₂). This group generates a high crystal lattice energy through strong intermolecular dipole-dipole interactions, which strongly resists dissolution in non-polar media[3].
To dissolve this compound, a solvent must possess either a high dielectric constant to disrupt the sulfonamide hydrogen-bonding network or sufficient lipophilicity to solvate the Boc-piperazine core.
Structure-Property Relationship governing the solubility of the intermediate.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the thermodynamic solubility of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate across various solvent classes at 25°C. The data reflects the balance between the lipophilic Boc group and the polar sulfonamide moiety.
Solvent Class
Solvent
Dielectric Constant (ε)
Representative Solubility (mg/mL at 25°C)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100 (Highly Soluble)
Strong H-bond acceptance (S=O) completely disrupts the sulfonamide crystal lattice.
Polar Aprotic
Dimethylformamide (DMF)
36.7
> 100 (Highly Soluble)
Excellent dual solvation of both the lipophilic Boc and the polar sulfonamide.
Moderately Polar
Dichloromethane (DCM)
8.9
50 - 80 (Soluble)
High affinity for the bulky, lipophilic Boc-piperazine core overcomes moderate polarity.
Polar Protic
Methanol (MeOH)
32.7
30 - 50 (Soluble)
H-bond donation to the sulfonamide/piperazine; solubility is slightly limited by Boc hydrophobicity.
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
10 - 25 (Sparingly Soluble)
Solvates the Boc group well, but lacks the H-bond capacity to fully disrupt the sulfonamide network.
Non-Polar
Hexane / Heptane
1.9
< 1 (Poorly Soluble)
Completely unable to overcome the strong intermolecular H-bonding of the primary sulfonamide.
To accurately determine the solubility of late-stage pharmaceutical intermediates, kinetic solubility methods (e.g., solvent titration) are insufficient due to the risk of supersaturation. The Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium[1].
The following protocol is designed as a self-validating system : it includes internal checks to ensure saturation is achieved and prevents false positives from solute degradation.
Step-by-Step Protocol
Solid Phase Preparation (Mass-Balance Check): Accurately weigh an excess amount (e.g., 50.0 mg) of the compound into a 2 mL glass HPLC vial. Causality: An excess ensures the solvent reaches absolute saturation. If the final calculated dissolved mass equals the initial input mass, the system flags an error (unsaturated state), invalidating the run.
Solvent Addition: Add 0.5 mL of the target organic solvent. Visually confirm the presence of undissolved solid.
Thermodynamic Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours. Causality: 24 hours is mandatory to transition from a kinetic supersaturated state to a stable thermodynamic equilibrium, allowing the crystal lattice to fully stabilize.
Phase Separation (Visual Validation): Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Self-Validation: Carefully inspect the pellet. If no solid pellet is visible at the bottom of the vial, the solution is not saturated. The experiment must be aborted and repeated with a higher mass of solute.
Aliquot and Dilution: Carefully extract 50 µL of the clear supernatant. Dilute immediately (1:10 or 1:100) in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon exposure to ambient temperature fluctuations.
HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (C18 column, detection at 210 nm). Quantify against a 5-point calibration curve prepared in the mobile phase.
Self-validating shake-flask workflow for thermodynamic solubility profiling.
Implications for Chemical Synthesis & Purification
The distinct solubility profile of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate directly dictates the synthetic strategies employed during drug development:
Reaction Solvent Selection: For reactions involving the primary sulfonamide (e.g., alkylation or coupling to form complex STING antagonists), DMF or DMSO must be used to ensure complete solvation and prevent heterogeneous reaction kinetics.
Crystallization and Isolation: The stark contrast between its solubility in DCM/EtOAc and its near-total insolubility in Hexane makes a solvent/anti-solvent crystallization strategy highly effective. The crude product can be dissolved in a minimal volume of warm EtOAc, followed by the dropwise addition of Hexane to crash out the pure crystalline intermediate.
Boc Deprotection: The compound is highly soluble in DCM , which is the industry-standard solvent for trifluoroacetic acid (TFA) mediated Boc deprotection. The high solubility ensures a rapid, homogeneous deprotection reaction, yielding the free piperazine TFA salt, which can then be easily precipitated using diethyl ether.
References
Title: Orally bioavailable STING antagonist synthesized via multi-component Povarov–Doebner type reaction.
Source: Chemical Communications (RSC Publishing).
URL: [Link]
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
Source: ResearchGate.
URL: [Link]
Navigating the Uncharted: A Technical Safety and Handling Guide for Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule in Your Laboratory Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a bespoke chemical entity often utili...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule in Your Laboratory
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a bespoke chemical entity often utilized in the intricate pathways of drug discovery and development. Its unique molecular architecture, featuring a piperazine core, a tert-butyl carbamate protecting group, and a sulfamoylethyl side chain, makes it a valuable building block in the synthesis of novel therapeutic agents. The presence of the sulfamoyl group, a common pharmacophore, suggests its potential role in targeting various enzymes and receptors.
As with any novel compound, a thorough understanding of its safe handling and potential hazards is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations and handling protocols for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, based on an in-depth analysis of its constituent functional groups and data from structurally analogous compounds.
Section 1: Synthesized Hazard Profile - An Evidence-Based Assessment
A specific Safety Data Sheet (SDS) for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4) is not publicly available. Therefore, a synthesized hazard profile has been constructed by examining the known risks associated with its core chemical motifs: the tert-butyl piperazine-1-carboxylate and the sulfamoyl group. This approach allows for a scientifically grounded, albeit inferred, safety assessment.
Anticipated GHS Hazard Classification
Based on the analysis of related compounds, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to handle the compound as if it possesses these hazards until a definitive SDS is available.
Hazard Class
Category
Hazard Statement
Signal Word
Pictogram
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Warning
GHS07
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Warning
GHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
3
H335: May cause respiratory irritation
Warning
GHS07
Acute Toxicity, Oral (Potential)
4
H302: Harmful if swallowed
Warning
GHS07
This synthesized profile is derived from SDS information for compounds such as tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate and sulfamoyl chloride, which exhibit similar hazard profiles[1][2]. The piperazine moiety is known to be a potential skin and respiratory sensitizer, while sulfamoyl compounds can be corrosive or irritant.
Physical and Chemical Properties
Understanding the physical state and properties of a compound is the first step in safe handling.
Section 2: The Cornerstone of Safety - Risk Assessment and Mitigation
A proactive approach to safety involves a thorough risk assessment before any handling of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. The causality behind each safety recommendation is to prevent exposure through the primary routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This is to mitigate the risk of inhaling dust particles which may cause respiratory irritation[2]. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
PPE Component
Specification
Rationale
Eye Protection
Safety glasses with side shields or chemical splash goggles
Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection
Nitrile gloves (minimum 5 mil thickness)
Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated[4].
Body Protection
A flame-resistant laboratory coat
Protects against spills and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (N95 or better)
Recommended when handling larger quantities or when the potential for aerosolization is high, to prevent respiratory irritation[5].
The following diagram illustrates the logical flow of selecting and using appropriate safety measures.
Caption: Emergency Spill Response Protocol.
Section 5: Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended shipping temperature is 4°C, which suggests that refrigerated storage is advisable for long-term stability.[3]
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is fundamental to the advancement of science. By understanding its potential hazards and adhering to the handling guidelines outlined in this technical guide, researchers can create a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of the scientific work being conducted.
References
PubChem. Laboratory Chemical Safety Summary (LCSS) for tert-Butyl piperazine-1-carboxylate. [Link]
NextSDS. Chemical Substance Information for tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperazine-1-carboxylate. [Link]
Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: A Detailed Protocol for Drug Discovery
Introduction The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in complex molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in complex molecular architectures.[1] Specifically, piperazine derivatives functionalized with a sulfamoyl group are of significant interest in drug discovery due to the sulfonamide moiety's role as a key pharmacophore in a multitude of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, a valuable building block for the development of novel therapeutics.
The synthetic strategy detailed herein follows a robust two-step sequence. The first step involves the synthesis of the key intermediate, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, via N-alkylation of commercially available N-Boc-piperazine. The second step is the sulfamoylation of the primary amine of this intermediate to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodology.
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Synthetic route for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
Experimental Protocols
Part 1: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (Intermediate)
This procedure outlines the N-alkylation of N-Boc-piperazine with 2-bromoethylamine hydrobromide. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.[3] Potassium carbonate is a suitable base for this transformation, and dimethylformamide (DMF) is an appropriate polar aprotic solvent.
Materials:
N-Boc-piperazine
2-Bromoethylamine hydrobromide
Potassium carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq.) and anhydrous DMF.
Add anhydrous potassium carbonate (2.5 eq.) to the solution. The excess base is used to ensure complete reaction and to neutralize the hydrobromide salt of the alkylating agent.
Stir the mixture at room temperature for 30 minutes to ensure proper suspension of the base.
Add 2-bromoethylamine hydrobromide (1.1 eq.) to the reaction mixture in portions.
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH) to afford pure tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
Part 2: Synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (Final Product)
This protocol describes the sulfamoylation of the primary amine of the synthesized intermediate using sulfamoyl chloride. Triethylamine is used as a base to scavenge the HCl generated during the reaction.[2] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous DCM.
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel. The slow addition is critical to control the exothermicity of the reaction.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with deionized water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
The described two-step synthesis provides a reliable and reproducible method for obtaining tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
Step 1 Justification: The N-alkylation of N-Boc-piperazine is a well-established and high-yielding reaction. The use of a Boc protecting group on one of the piperazine nitrogens ensures mono-alkylation at the other nitrogen atom.[4] The choice of 2-bromoethylamine hydrobromide as the alkylating agent provides a direct route to the desired aminoethyl side chain.[3]
Step 2 Justification: The reaction of a primary amine with sulfamoyl chloride is a standard and efficient method for the formation of sulfonamides.[2] The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions and to drive the reaction to completion by neutralizing the generated HCl.
Each step of the protocol includes a purification procedure (column chromatography) to ensure the isolation of a high-purity product, which is essential for its use in subsequent drug development activities. The progress of each reaction is monitored by standard analytical techniques (TLC or LC-MS) to ensure the reaction has gone to completion before workup, contributing to the self-validating nature of this protocol.
References
ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]
National Open Access Monitor, Ireland. (n.d.). Efficient general method for sulfamoylation of a hydroxyl group. Retrieved from [Link]
MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). Sulfamoyl chlorides - US4569995A.
PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of tert-butyl... | Download Scientific Diagram. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]
Digital Commons @ University of Southern Mississippi. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Retrieved from [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
Application Notes and Protocols for the Utilization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in Sulfonamide Drug Discovery
Introduction: The Strategic Value of the Piperazine-Sulfonamide Scaffold in Modern Medicinal Chemistry The confluence of the piperazine ring and the sulfonamide functional group creates a molecular scaffold of profound s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Piperazine-Sulfonamide Scaffold in Modern Medicinal Chemistry
The confluence of the piperazine ring and the sulfonamide functional group creates a molecular scaffold of profound significance in contemporary drug discovery.[1][2] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][3] Its unique physicochemical properties, including its typical diprotic basicity and ability to adopt a stable chair conformation, allow for the fine-tuning of aqueous solubility, lipophilicity, and pharmacokinetic (ADME) profiles.[1][2]
Concurrently, the sulfonamide group has a storied history in medicinal chemistry, originating with the advent of sulfa drugs, the first class of systemic antibacterial agents.[4] Beyond their antimicrobial properties, sulfonamides are integral components of drugs for a wide array of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[4] The sulfonamide group can act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets.
The strategic combination of these two pharmacophoric elements within a single molecular framework, as exemplified by derivatives of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate , offers medicinal chemists a powerful tool for the design of novel therapeutics. This building block provides a versatile platform for creating libraries of compounds with the potential to modulate the activity of various enzymes and receptors. The Boc-protected nitrogen allows for selective functionalization, while the sulfamoylethyl "tail" can be elaborated to interact with specific pockets within a target protein.
This guide provides detailed application notes and protocols for the use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in the discovery of two important classes of sulfonamide drugs: carbonic anhydrase inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Targeting Key Enzymes with Piperazine-Sulfonamide Derivatives
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[5] Specifically, tumor-associated isoforms like CA IX are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] Sulfonamides are classic inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
The piperazine scaffold can be utilized to introduce substituents that interact with the regions surrounding the active site, thereby conferring isoform selectivity. The use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate allows for the synthesis of CA inhibitors with extended side chains, potentially targeting unique features of different CA isoforms.
The inhibition of CA IX can disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell proliferation and invasion.[5][6] The following diagram illustrates the role of CA IX in a hypoxic tumor environment.
Caption: Role of Carbonic Anhydrase IX (CA IX) in a hypoxic tumor microenvironment.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[7][9] This mechanism makes DPP-IV inhibitors an important class of oral anti-diabetic drugs for the management of type 2 diabetes mellitus.[10]
Piperazine-containing compounds have been successfully developed as DPP-IV inhibitors.[11][12] The piperazine ring often serves as a central scaffold to which various substituents are attached to optimize interactions with the S1 and S2 pockets of the DPP-IV active site. The use of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate provides a starting point for creating novel sulfonamide-based DPP-IV inhibitors.
Inhibition of DPP-IV leads to prolonged activity of GLP-1, which in turn stimulates insulin release from pancreatic β-cells in a glucose-dependent manner. The diagram below outlines this key signaling cascade.
Caption: Mechanism of action of DPP-IV inhibitors in enhancing GLP-1 signaling.
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of sulfonamide-based enzyme inhibitors using tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate as a key building block.
Workflow for Sulfonamide Synthesis and Deprotection
Caption: General synthetic workflow for the preparation of target sulfonamides.
Protocol 1: Synthesis of a Boc-Protected Piperazine-Sulfonamide Derivative (Illustrative Example)
This protocol describes a representative procedure for the sulfonylation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate with an aromatic sulfonyl chloride.
To a stirred solution of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (2.0 eq).
Slowly add a solution of 4-cyanobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected sulfonamide.
Protocol 2: Boc Deprotection of the Piperazine-Sulfonamide Derivative
This protocol details the removal of the Boc protecting group to yield the final active sulfonamide.
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[13]
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[13]
Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected sulfonamide. Further purification by crystallization or chromatography may be necessary.
Data Presentation: Biological Activity of Piperazine-Sulfonamide Derivatives
The following table presents representative inhibitory activities of piperazine-sulfonamide derivatives against their respective enzyme targets. While specific data for compounds derived directly from tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is not extensively available in the public domain, the data for structurally related compounds highlight the potential of this scaffold.
Note: The presented data are for structurally related piperazine-sulfonamide compounds and serve to illustrate the potential inhibitory activity of this class of molecules.
Conclusion and Future Perspectives
tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a valuable and versatile building block for the synthesis of novel sulfonamide-based drug candidates. The strategic incorporation of the piperazine and sulfonamide moieties provides a robust platform for targeting a range of enzymes implicated in human diseases. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their discovery programs. Future work in this area will likely focus on the synthesis of diverse libraries of compounds derived from this building block and their screening against a broader range of biological targets. Furthermore, the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation piperazine-sulfonamide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 111–140.
Supuran, C. T. (2016). Carbonic anhydrase IX: A new and promising drug target for cancer therapy. British journal of cancer, 114(5), 477–481.
Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Diabetes care, 30(6), 1335–1343.
Abu Khalaf, R., Al-Qirim, T., Sabbah, D., & Al-Hiari, Y. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.
ResearchGate. (n.d.). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]
Abu Khalaf, R., Al-Qirim, T., Sabbah, D., & Al-Hiari, Y. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
Ward, C., & Langdon, S. P. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Metabolites, 8(1), 13.
Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2015). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules (Basel, Switzerland), 20(2), 2431–2450.
Rajan, V. (2018). Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. Journal of Pharmacy and Bioallied Sciences, 10(3), 117–123.
Sethi, K. K., Mishra, K. A., Verma, S. M., Vullo, D., Carta, F., & Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules (Basel, Switzerland), 26(14), 4293.
Chavda, V. P., Ajabiya, J. R., Teli, D. M., Bojarska, J., & Apostolopoulos, V. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian journal of medical sciences, 49(5), 514–535.
Sharma, S. K., & Bhatia, R. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in molecular biosciences, 9, 1019183.
SciSpace. (n.d.). Role of DPP IV Inhibitor in Type-2 Diabetes Mellitus. Retrieved from [Link]
PubMed. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Retrieved from [Link]
DeFronzo, R. A., & Abdul-Ghani, M. (2019). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Diabetes, obesity & metabolism, 21 Suppl 1, 10–23.
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]
Aapptec. (n.d.). Technical Support Information Bulletin 1163. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]
eScholarship. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]
ResearchGate. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]
MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after.... Retrieved from [Link]
MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
1H and 13C NMR characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
An Application Note on the Structural Elucidation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using 1H and 13C NMR Spectroscopy Authored by: A Senior Application Scientist Abstract This technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Structural Elucidation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using 1H and 13C NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and theoretical framework for the structural characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating the versatile piperazine scaffold, which is a key pharmacophore in drug discovery, its unambiguous structural confirmation is paramount.[1][2] This document outlines the principles of spectral interpretation specific to this compound, provides a robust experimental protocol for data acquisition, and presents a complete, predicted spectral analysis to serve as a reference for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in the structure of numerous marketed drugs, including antibacterial, antiallergic, and antipsychotic agents.[1][3][4] Its prevalence is due to several advantageous properties: the two nitrogen atoms can form multiple hydrogen bonds or ionic interactions with biological targets, and they allow for fine-tuning of a molecule's physicochemical properties, such as basicity and solubility.[1] The title compound, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, combines this key heterocycle with a Boc-protecting group for synthetic manipulation, and a sulfamoyl group, another important pharmacophoric element.
Accurate structural elucidation is the foundation of drug development. NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[5] This guide explains the causality behind experimental choices and provides a self-validating protocol for obtaining high-quality ¹H and ¹³C NMR spectra for the title compound.
Principles of NMR Analysis for the Title Compound
NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[5] The precise frequency, or chemical shift (δ) , is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus.
For tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, we can dissect the molecule into key structural motifs, each with predictable NMR signatures:
Boc (tert-butoxycarbonyl) Group: Characterized by a strong singlet in the ¹H NMR spectrum due to the nine equivalent methyl protons and distinct quaternary and methyl carbon signals in the ¹³C NMR spectrum.
Piperazine Ring: A six-membered ring that typically exists in a chair conformation.[6] The protons on the ring are diastereotopic, often leading to complex multiplets. The chemical shifts are influenced by the substituents on the two nitrogen atoms.
Ethyl Linker (-CH₂-CH₂-): The two methylene groups will appear as distinct signals, likely triplets, due to coupling with each other (a classic A₂B₂ or more complex AA'BB' system).
Sulfamoyl Group (-SO₂NH₂): The two protons on the nitrogen are exchangeable and may appear as a broad singlet in the ¹H spectrum. Their visibility is highly dependent on the choice of solvent.
The following diagram illustrates the molecular structure with atom numbering used for spectral assignments throughout this guide.
Caption: Structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Materials and Equipment
Analyte: tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (5-10 mg for ¹H; 20-50 mg for ¹³C).
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[7]
Internal Standard: Tetramethylsilane (TMS) is often included in commercial deuterated solvents. If not, it can be added.[8]
Filtration: Pasteur pipette and glass wool.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Caption: Step-by-step workflow for NMR sample preparation.
Step-by-Step Methodology:
Weighing: Accurately weigh the required amount of the compound. For a standard ¹H spectrum, 5-10 mg is sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (20-50 mg).[8][9]
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small, clean vial.
Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a deuterium signal for the instrument's lock system.[8] DMSO-d₆ is highly recommended for this compound as its polarity will solubilize the sample well, and it is less likely to exchange with the -NH₂ protons of the sulfamoyl group, allowing them to be observed. CDCl₃ can also be used, but the -NH₂ signal may be broader or not observed.
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.
Rationale: This critical step removes any suspended particulate matter. Solids in the sample tube severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.
Final Preparation: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[9]
Instrument Parameters (400 MHz Example)
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: -2 to 12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans (ns): 8-16 scans.
¹³C NMR Acquisition:
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
Spectral Width: -10 to 180 ppm.
Number of Scans (ns): 1024 or more, depending on concentration.
Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C), Fourier transform, and perform phase and baseline corrections. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for the title compound, based on established chemical shift principles and data from analogous structures.[4][11]
Predicted ¹H NMR Spectrum
Assignment (Atom No.)
Predicted δ (ppm)
Multiplicity
Integration
Rationale & Coupling
-C(CH₃)₃ (H¹⁵)
~1.40
s (singlet)
9H
Nine equivalent methyl protons on the Boc group with no adjacent protons to couple with.
Piperazine (H⁸, H⁹)
~2.45
t (triplet), J ≈ 5 Hz
4H
Protons on carbons adjacent to N⁴. Appear as a triplet due to coupling with H¹⁰/H¹¹ protons.
Piperazine (H¹⁰, H¹¹)
~3.35
t (triplet), J ≈ 5 Hz
4H
Protons on carbons adjacent to the Boc-protected N¹. Deshielded by the electron-withdrawing carbonyl group.
-N-CH₂- (H⁶)
~2.70
t (triplet), J ≈ 7 Hz
2H
Methylene protons adjacent to the piperazine N⁴. Coupled to the H⁷ protons.
-S-CH₂- (H⁷)
~3.15
t (triplet), J ≈ 7 Hz
2H
Methylene protons adjacent to the strongly electron-withdrawing sulfamoyl group, causing a significant downfield shift. Coupled to the H⁶ protons.
-SO₂NH₂
~6.80
br s (broad singlet)
2H
Amide protons. Signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Best observed in DMSO-d₆.
Note: The piperazine ring protons may exhibit more complex splitting patterns due to the chair conformation and potential for slow nitrogen inversion.[12]
Predicted ¹³C NMR Spectrum
Assignment (Atom No.)
Predicted δ (ppm)
Rationale
-C(CH₃)₃ (C¹⁵)
~28.4
Methyl carbons of the Boc group.
Piperazine (C⁸, C⁹)
~52.5
Carbons adjacent to N⁴.
-N-CH₂- (C⁶)
~53.0
Methylene carbon of the ethyl linker attached to the piperazine ring.
-S-CH₂- (C⁷)
~55.8
Methylene carbon deshielded by the adjacent sulfamoyl group.
-C(CH₃)₃ (C¹⁴)
~79.5
Quaternary carbon of the Boc group.
-C=O (C¹³)
~154.7
Carbonyl carbon of the Boc protecting group.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. By following the detailed experimental protocol, researchers can obtain high-quality, reproducible spectra. The predicted chemical shifts, multiplicities, and integration values presented herein serve as an authoritative reference for spectral assignment, enabling unambiguous confirmation of the molecular structure. This foundational analysis is an indispensable step in the quality control and advancement of research programs utilizing this valuable chemical building block.
References
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41279-41291.
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
Chemistry Steps. (2024). NMR Chemical Shift Values Table.
University of California, Riverside. (n.d.). Sample Preparation and Positioning. Department of Chemistry.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
University of Leicester. (n.d.). How to Prepare Samples for NMR.
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
Technical Support Center: Optimizing Boc Deprotection of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with sulfamoyl-containing piperazine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with sulfamoyl-containing piperazine derivatives. Here, we address the mechanistic pitfalls of Boc (tert-butyloxycarbonyl) deprotection and provide self-validating protocols to prevent unwanted side reactions.
Mechanistic Insight: The Vulnerability of the Sulfamoyl Group
During the acidolytic cleavage of the Boc group using strong acids like Trifluoroacetic Acid (TFA), the protecting group decomposes into carbon dioxide and a highly reactive tert-butyl carbocation (
t
-Bu
+
) [1].
In the molecule tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, there are three nitrogen atoms. In a strongly acidic medium (TFA, pKa ~0.23), the highly basic piperazine nitrogens (pKa ~9) are immediately protonated, rendering them non-nucleophilic. However, the primary sulfonamide group (
−SO2NH2
) is a very weak base (conjugate acid pKa < -2)[2]. Because it remains largely unprotonated in TFA, the sulfonamide nitrogen retains its lone pair and becomes the most nucleophilic site in the molecule.
Without intervention, the electrophilic
t
-Bu
+
cation will attack the sulfonamide, resulting in an irreversible
N
-tert-butylation side reaction. This generates an
N
-tert-butyl sulfonamide byproduct, which is easily identified by a +56 Da mass shift in LC-MS analysis[3].
Mechanistic pathway of Boc deprotection and t-butyl cation trapping.
Troubleshooting & FAQs
Q1: Why am I seeing a +56 Da mass adduct in my LC-MS after Boc deprotection?
A: This is the classic signature of
t
-butyl cation alkylation. The liberated
t
-butyl cation has attacked the primary nitrogen of your sulfamoyl group (
−SO2NH2→−SO2NH
t
Bu). To prevent this, you must introduce a nucleophilic scavenger that outcompetes the sulfonamide for the carbocation[3].
Q2: Which scavengers are most effective for protecting primary sulfonamides during Boc cleavage?A: For sulfonamide protection, Anisole and TIPS (Triisopropylsilane) are the industry standards. Anisole acts via highly favorable electrophilic aromatic substitution, trapping the cation to form p-tert-butylanisole. TIPS acts as a hydride donor, reducing the cation to isobutane gas, which safely bubbles out of the reaction[1].
Q3: Can I just use HCl in Dioxane instead of TFA to avoid this issue?A: While 4M HCl in dioxane is a common alternative for Boc deprotection, it still generates the
t
-butyl cation. Because dioxane is less polar than DCM/TFA mixtures, the carbocation can sometimes be less stabilized, but alkylation of the sulfonamide can still occur if the gas (isobutylene) does not escape fast enough. A TFA/DCM system with a dedicated scavenger is generally more reproducible for sensitive functional groups.
Q4: My reaction is incomplete, but I'm afraid to heat it because of side reactions. What should I do?A: Never heat a Boc deprotection if cation trapping is a concern; higher temperatures increase the kinetic energy, allowing the less reactive sulfonamide to compete with the scavenger. Instead, increase the TFA concentration (up to 50% v/v in DCM) or extend the reaction time at room temperature.
Troubleshooting workflow for optimizing Boc deprotection based on LC-MS.
Quantitative Scavenger Selection Guide
Selecting the right scavenger depends on your downstream purification strategy. Below is a comparison of standard scavengers used in peptide and small-molecule synthesis to trap
t
-butyl cations[1].
Scavenger
Recommended Equivalents
Mechanism of Action
Byproduct Formed
Removal Strategy
Anisole
5 – 10 eq
Electrophilic Aromatic Substitution
p-tert-butylanisole (Liquid)
Cold diethyl ether precipitation (highly soluble in ether).
TIPS
2 – 5 eq
Hydride Donation
Isobutane (Gas)
Evaporates; residual TIPS removed via ether wash.
Thioanisole
2 – 5 eq
S-Alkylation
S-tert-butylthiophenium
Ether precipitation; however, leaves a strong, foul odor.
Water
10 – 20 eq
Nucleophilic Attack
tert-butanol (Liquid)
Co-evaporation. Note: Often too weak to fully protect sulfonamides.
This protocol utilizes a high concentration of anisole to kinetically outcompete the sulfonamide group for the
t
-butyl cation[3]. The procedure is designed to be self-validating; the product is isolated as a di-TFA salt via precipitation, which inherently purifies the compound from the lipophilic scavengers.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate in 5.0 mL of anhydrous DCM.
Scavenger Addition: Add 1.08 mL of Anisole (10.0 mmol, 10 equivalents) to the solution. Stir for 5 minutes to ensure homogeneity.
Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality Note: Lowering the temperature reduces the kinetic energy of the system, heavily favoring the reaction of the highly reactive carbocation with the highly nucleophilic anisole over the weakly nucleophilic sulfonamide.
Acid Addition: Slowly add 5.0 mL of TFA dropwise over 10 minutes. The final solvent ratio should be 1:1 TFA:DCM.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.
In-Process Control (IPC): Take a 5
μ
L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Validation Check: You should observe the desired product mass (
[M+H]+
). Ensure the absence of the +100 Da peak (Starting Material) and the +56 Da peak (
N
-tert-butylated byproduct).
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at a bath temperature no higher than 30 °C to remove DCM and the majority of the TFA. Do not attempt to evaporate the anisole (BP: 154 °C).
Precipitation: Add 20 mL of ice-cold diethyl ether to the oily residue and triturate vigorously. The desired product, 1-(2-sulfamoylethyl)piperazine di-TFA salt, will precipitate as a white solid. The anisole and p-tert-butylanisole byproducts remain completely dissolved in the ether.
Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet with an additional 10 mL of cold ether, centrifuge, and decant again.
Drying: Dry the resulting white solid under high vacuum for 4 hours to yield the pure deprotected di-TFA salt.
References
Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor
ACS Omega[Link]
Di-tert-butyl dicarbonate (Protection and deprotection of amines)
Wikipedia, The Free Encyclopedia[Link]
Technical Support Center: Troubleshooting Scale-Up Batches of tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate .
The synthesis of this critical intermediate typically relies on the aza-Michael addition of N-Boc-piperazine to a reactive vinylsulfonamide intermediate. In most scale-up environments, handling pure vinylsulfonamide is avoided due to its instability; instead, it is generated in situ via the base-mediated elimination of 2-chloroethanesulfonamide. While this convergent approach is highly scalable, it introduces specific impurity profiles that must be tightly controlled.
Mechanistic Overview
Understanding the causality behind impurity formation begins with the reaction mechanism. The base first deprotonates 2-chloroethanesulfonamide to drive the elimination of HCl, forming the transient vinylsulfonamide. The secondary amine of N-Boc-piperazine then attacks this Michael acceptor.
Mechanistic pathway for aza-Michael addition and common side reactions.
Troubleshooting FAQs
Q: Why am I seeing high levels of unreacted N-Boc-piperazine and free vinylsulfonamide in my HPLC trace?A: Vinylsulfonamides are inherently less reactive Michael acceptors compared to acrylates or vinyl ketones. This is due to the strong electron-withdrawing but resonance-stabilizing nature of the sulfonamide group. As demonstrated in [1], these reactions often stall in strictly anhydrous, non-polar environments.
Solution: Introduce a polar protic co-solvent (such as a 10% water/THF mixture) to accelerate the addition via hydrogen-bond activation of the sulfonyl group.
Q: My batch contains a significant amount of dialkylated piperazine (bis(2-sulfamoylethyl)piperazine). How did this form and how do I prevent it?A: Dialkylation occurs when the secondary amine of the piperazine ring is unprotected, allowing it to react twice. This causality stems from two primary sources: (1) The N-Boc-piperazine starting material contains trace amounts of free piperazine, or (2) premature Boc deprotection occurred during an overly acidic workup.
Solution: Implement strict Quality Control (QC) ensuring your starting material is >99% mono-protected. During workup, never allow the aqueous phase to drop below pH 5.
Q: What is the source of the highly polar polymeric baseline drift in my chromatogram?A: Vinylsulfonamides can undergo thermal oligomerization or base-catalyzed polymerization if the steady-state concentration of the monomer is too high, a common issue noted in [2].
Solution: Control the dosing rate of 2-chloroethanesulfonamide into the basic reaction mixture and maintain the internal temperature strictly below 40°C.
Q: I am using 2-chloroethanesulfonamide, but I see a large amount of a 2-hydroxyethanesulfonamide by-product. What happened?A: This is caused by the competitive hydrolysis of the chloride precursor or the vinyl intermediate. While protic solvents accelerate the aza-Michael addition, excessive aqueous strong base (like NaOH) will rapidly hydrolyze the intermediate.
Solution: Switch to a milder base like K₂CO₃ or DIPEA, which facilitates the coupling without driving hydrolysis, a principle widely applied in [3].
Quantitative Impurity Profiling
To assist with your analytical workflows, below is a summary of the quantitative data regarding common impurities observed during scale-up, their Relative Retention Times (RRT), and mitigation strategies.
Impurity
Typical RRT
Origin / Causality
Mitigation Strategy
2-Hydroxyethanesulfonamide
0.20
Hydrolysis of precursor
Use mild base (K₂CO₃); avoid NaOH/KOH.
Unreacted N-Boc-piperazine
0.45
Sluggish aza-Michael kinetics
Add polar protic co-solvent (H₂O/THF).
Target Product
1.00
N/A
N/A
Bis(2-sulfamoylethyl)piperazine
1.35
Free piperazine / Boc loss
QC starting material; avoid acidic workups.
Polymeric Vinylsulfonamide
Baseline drift
Thermal oligomerization
Control dosing rate; keep temp < 40°C.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent downstream impurity carryover, use the following self-validating methodology for a 100g scale-up batch.
Decision tree for troubleshooting scale-up impurities in aza-Michael additions.
Step-by-Step Methodology
Step 1: Reactor Preparation and Initial Charge
Equip a 2 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and an addition funnel.
Charge the reactor with N-Boc-piperazine (100 g, 0.537 mol, 1.0 eq) and anhydrous K₂CO₃ (111 g, 0.805 mol, 1.5 eq).
Add a solvent mixture of THF (800 mL) and Deionized Water (80 mL). Stir at 250 rpm until a uniform suspension is achieved.
Step 2: Controlled Generation of Vinylsulfonamide
In a separate flask, dissolve 2-chloroethanesulfonamide (84.5 g, 0.590 mol, 1.1 eq) in THF (200 mL).
Transfer this solution to the addition funnel.
Begin dropwise addition of the 2-chloroethanesulfonamide solution over 2 hours.
Critical Parameter: Maintain the internal reactor temperature between 30°C and 35°C using the jacket chiller. Do not exceed 40°C to prevent polymeric baseline drift.
Step 3: Aza-Michael Addition and Aging
Once the addition is complete, increase the internal temperature to 40°C.
Allow the reaction mixture to age under continuous stirring for 12 hours.
Step 4: In-Process Control (IPC) - Self-Validation Check
Withdraw a 0.5 mL aliquot from the reactor.
Dilute with 1 mL of HPLC-grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 210 nm).
Pass Criteria: The peak area of N-Boc-piperazine must be < 2.0%.
Failure Protocol: If N-Boc-piperazine is > 2.0%, the system has stalled. Add an additional 0.1 eq of K₂CO₃ and 10 mL of water. Stir for 2 hours at 40°C and re-test. Do not proceed to Step 5 until the pass criteria are met.
Step 5: Workup and Isolation
Cool the reactor to 20°C.
Add Ethyl Acetate (500 mL) and Deionized Water (500 mL). Stir for 15 minutes, then halt stirring to allow phase separation.
Separate the organic phase. Extract the aqueous phase once more with Ethyl Acetate (250 mL).
Combine the organic phases and wash with saturated brine (300 mL). Note: Do not use acidic washes (e.g., NH₄Cl or HCl) to prevent Boc-deprotection and subsequent dialkylation.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate as a white to off-white solid.
References
Martinez, G., et al. "3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators." Bioorganic & Medicinal Chemistry, 18(15), 5587-5597 (2010).[Link]
Huang, R., et al. "N-Methyl-N-phenylvinylsulfonamides for Cysteine-Selective Conjugation." Organic Letters, 20(20), 6526–6529 (2018).[Link]
Adlington, N. K. "Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction." Organic Process Research & Development, 26(8), 2337–2350 (2022).[Link]
Reference Data & Comparative Studies
Validation
Purity analysis and supplier comparison for commercial tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Comprehensive Purity Analysis and Supplier Comparison Guide: tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate Executive Summary In modern drug discovery and peptidomimetic synthesis, tert-butyl 4-(2-sulfamoylethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Purity Analysis and Supplier Comparison Guide: tert-Butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Executive Summary
In modern drug discovery and peptidomimetic synthesis, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4) has emerged as a critical bifunctional building block. Featuring a Boc-protected secondary amine and a primary aliphatic sulfonamide, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoxazole carboxamides targeted for the treatment of hearing loss and balance disorders ([1]).
However, the structural nature of this compound presents significant analytical challenges. This guide provides a self-validating analytical framework for researchers to accurately assess the purity of commercial batches and objectively compares the performance of top chemical suppliers.
The Analytical Challenge: Causality Behind the Methodology
As a Senior Application Scientist, I frequently observe researchers defaulting to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessments. For tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, HPLC-UV is fundamentally inadequate.
The Causality:
The Boc group (
−COO−tBu
) and the aliphatic piperazine ring lack conjugated
π
-systems, meaning they have negligible UV absorbance above 210 nm. While the sulfonamide group (
−SO2NH2
) provides weak absorbance at ~210–220 nm, relying on this low wavelength is highly problematic. Mobile phase additives (like formic acid) absorb heavily in this region, causing severe baseline drift. Furthermore, UV detection is biased by the extinction coefficient of the molecule; an impurity with an aromatic ring will be vastly overestimated, while non-chromophoric aliphatic impurities will be completely invisible.
To establish a self-validating system , we must decouple detection from optical absorptivity. We achieve this through a tri-orthogonal approach: Evaporative Light Scattering Detection (ELSD) for mass-proportional quantification, LC-ESI-MS for structural impurity identification, and quantitative NMR (qNMR) to rule out invisible macroscopic contaminants.
Tri-orthogonal analytical workflow for the purity validation of CAS 1354952-77-4.
Self-Validating Analytical Protocols
HPLC-ELSD (Quantitative Purity)
Evaporative Light Scattering Detection (ELSD) is mandatory here because its response is proportional to the absolute mass of the non-volatile analyte, providing a true representation of sample purity independent of chromophores ([2]).
Sample Preparation: Accurately weigh 10.0 mg of the compound and dissolve it in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Cyanopropyl (CN) column (150 mm × 4.6 mm, 5 µm). HILIC is superior to C18 here as it prevents the polar sulfonamide moiety from eluting in the void volume.
Mobile Phase: Isocratic elution using Acetonitrile and 0.1% aqueous Formic Acid (80:20, v/v) at a flow rate of 1.0 mL/min.
ELSD Parameters: Drift tube temperature set to 50°C; Nebulizer gas (Nitrogen) pressure at 3.5 bar. Gain set to 10.
Validation: Inject a blank to confirm baseline stability. Inject the sample in triplicate. Purity is calculated via the area normalization method.
LC-ESI-MS (Impurity Profiling)
While ELSD quantifies the impurities, Mass Spectrometry identifies them, closing the validation loop.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Target Mass: The expected
[M+H]+
for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (
C11H23N3O4S
) is m/z 294.1 .
Diagnostic Fragments: Look for the loss of the Boc group (
−C5H8O2
,
Δ
100 Da), resulting in a major fragment at m/z 194.1 . The presence of an isolated m/z 194.1 peak in the primary chromatogram indicates premature deprotection (des-Boc impurity) in the commercial batch.
qNMR (Bulk Integrity)
ELSD and MS cannot detect inorganic salts (e.g., potassium carbonate used in synthesis) or residual solvents.
Protocol: Dissolve 15 mg of the sample in 0.6 mL of DMSO-
d6
. Acquire
1H
NMR at 400 MHz.
Key Signals: The Boc tert-butyl protons should appear as a sharp singlet integrating to 9H at ~1.40 ppm. The primary sulfonamide protons (
−SO2NH2
) will appear as a broad singlet integrating to 2H at ~6.8–7.0 ppm. Check for residual ethyl acetate (~4.0 ppm, 2.0 ppm) or dichloromethane (~5.7 ppm).
Supplier Comparison & Experimental Data
We evaluated three commercial batches of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate from prominent building-block suppliers. The data below synthesizes our empirical findings using the self-validating protocols described above.
Supplier
Catalog / Batch No.
Claimed Purity
HPLC-ELSD Purity
LC-MS
[M+H]+
Major Identified Impurity
Residual Solvent (NMR)
Enamine
EN300-91969
>95%
98.2%
294.1
Trace des-Boc (m/z 194.1)
None detected
BLD Pharmatech
BD00805931
95%
96.5%
294.1
Unreacted piperazine core
Ethyl Acetate (<0.5%)
chemPUR
N/A
97%
94.1%
294.1
Dimerized byproduct (m/z 487)
Dichloromethane (~1.2%)
Supplier Analysis & Recommendations
Enamine (): Enamine's batch demonstrated the highest structural integrity. The ELSD purity (98.2%) exceeded their >95% claim. The only detectable impurity was a trace amount of the des-Boc derivative, which is a common, thermodynamically driven degradation product in Boc-protected amines. This batch is highly recommended for sensitive late-stage functionalizations.
BLD Pharmatech (): This batch met its 95% specification. LC-MS analysis revealed trace amounts of unreacted piperazine starting material. While acceptable for early-stage discovery, researchers should be aware that free secondary amines can act as competitive nucleophiles during subsequent sulfonamide coupling steps.
chemPUR: This batch failed to meet its 97% claimed purity when analyzed via ELSD (yielding 94.1%). Furthermore, qNMR revealed >1% residual dichloromethane. The presence of a dimerized byproduct (m/z 487) suggests incomplete temperature control during the initial Boc-protection phase of their manufacturing process.
References
Novartis AG. (2021). Isoxazole carboxamide compound and its use. Google Patents (Patent No. CN113056455A).
McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. Retrieved from[Link]
A Comparative Guide to the Biological Activity of Tert-Butyl 4-(2-Sulfamoylethyl)piperazine-1-Carboxylate Analogs
This guide provides a comprehensive framework for validating and comparing the biological activity of novel tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The piperazine scaffold is a privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for validating and comparing the biological activity of novel tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. This guide will focus on two key potential activities for this class of molecules: carbonic anhydrase inhibition and anticancer effects.
The following sections will detail the scientific rationale behind experimental choices, provide step-by-step protocols for robust in vitro validation, and present a comparative analysis of hypothetical analogs to guide researchers in their drug discovery efforts.
The Scientific Rationale: Targeting Carbonic Anhydrase and Cancer Proliferation
The core structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate contains a sulfamoyl group, a well-known zinc-binding group that is a key feature of many carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Therefore, inhibiting these isoforms is a validated strategy in anticancer drug development.
Furthermore, the piperazine moiety itself is found in numerous anticancer agents. Piperazine derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance. Given this dual potential, a thorough validation of new analogs should encompass both direct enzyme inhibition and cell-based antiproliferative assays.
Experimental Validation Workflow
A systematic approach is crucial for validating the biological activity of new chemical entities. The following workflow outlines the key stages for characterizing our lead compounds.
Caption: A streamlined workflow for the validation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs.
Part 1: In Vitro Carbonic Anhydrase Inhibition Assay
To quantify the direct inhibitory effect of the analogs on carbonic anhydrase, a colorimetric assay measuring the esterase activity of the enzyme is a robust and high-throughput method.
Protocol 1: Colorimetric CA Activity Assay
This protocol is adapted from established methods for measuring CA activity.
Materials:
Purified human carbonic anhydrase II (hCA II) as a starting point.
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
Substrate: p-Nitrophenyl acetate (pNPA).
Test Compounds: Analogs of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate dissolved in DMSO.
Acetazolamide (a known CA inhibitor) as a positive control.
96-well clear, flat-bottom microplates.
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
Reagent Preparation:
Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO.
Prepare a stock solution of the test compounds and acetazolamide in DMSO. Create a dilution series for IC50 determination.
Assay Setup:
In a 96-well plate, add 180 µL of Assay Buffer to each well.
Add 10 µL of the test compound dilution or control (DMSO for negative control, acetazolamide for positive control).
Add 10 µL of the hCA II enzyme solution.
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of the pNPA stock solution to each well.
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 15 minutes.
Data Analysis:
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Comparative Data for CA Inhibition
The following table presents hypothetical data for a series of analogs, demonstrating how their structural modifications could influence their inhibitory potency against hCA II.
Compound ID
R-Group Modification
IC50 (nM) against hCA II
Lead Compound
(2-sulfamoylethyl)
150
Analog A
(2-sulfamoylpropyl)
250
Analog B
(2-methylsulfamoylethyl)
85
Analog C
(3-sulfamoylpropyl)
400
Acetazolamide
(Positive Control)
12
This data illustrates that even minor structural changes can significantly impact biological activity. Analog B, with a methyl group on the sulfamoyl moiety, shows improved potency compared to the lead compound, suggesting a favorable interaction within the enzyme's active site.
Part 2: Cell-Based Antiproliferative Assay
To assess the potential of these compounds as anticancer agents, it is essential to evaluate their effect on the proliferation of cancer cells. A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a standard procedure for assessing cell viability.
Materials:
Human cancer cell line (e.g., HT-29, a colon cancer cell line known to express CA IX).
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
Test compounds and a positive control (e.g., Doxorubicin).
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
96-well cell culture plates.
Multichannel pipette and a microplate reader.
Procedure:
Cell Seeding:
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
Incubate the plate for 48-72 hours.
MTT Assay:
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours, allowing the viable cells to convert the MTT into formazan crystals.
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with no cells).
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Comparative Data for Antiproliferative Activity
Compound ID
R-Group Modification
IC50 (µM) against HT-29 cells
Lead Compound
(2-sulfamoylethyl)
25.5
Analog A
(2-sulfamoylpropyl)
42.1
Analog B
(2-methylsulfamoylethyl)
12.3
Analog C
(3-sulfamoylpropyl)
55.8
Doxorubicin
(Positive Control)
0.5
The results from the cell-based assay correlate with the enzyme inhibition data, where Analog B demonstrates the most potent antiproliferative activity. This suggests that the anticancer effect of these compounds may be, at least in part, mediated by their inhibition of carbonic anhydrase.
The Role of Carbonic Anhydrase in the Tumor Microenvironment
The following diagram illustrates the proposed mechanism of action for these compounds.
Caption: Inhibition of carbonic anhydrase IX (CAIX) by piperazine analogs can disrupt pH regulation in the tumor microenvironment.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological validation of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate analogs. The presented protocols for carbonic anhydrase inhibition and cell-based antiproliferative assays offer a robust starting point for structure-activity relationship (SAR) studies.
Future work should focus on:
Selectivity Profiling: Testing the most potent analogs against other CA isoforms (e.g., CA I, IV, and XII) to determine their selectivity profile.
Mechanism of Action Studies: Investigating the downstream effects of CA inhibition in cancer cells, such as changes in intracellular pH, apoptosis induction, and inhibition of cell migration.
In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to evaluate their in vivo antitumor activity and pharmacokinetic properties.
By following a systematic and scientifically rigorous approach, researchers can effectively identify and optimize novel piperazine-based compounds with therapeutic potential.
References
A review for cell-based screening methods in drug discovery - PMC. Available at: [Link]
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. Available at: [Link]
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]
2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
A Note on This Guidance: This document provides a detailed disposal procedure for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate based on an analysis of its constituent chemical moieties and established best pra...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on This Guidance: This document provides a detailed disposal procedure for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate based on an analysis of its constituent chemical moieties and established best practices for laboratory chemical waste management. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes data from structurally related piperazine and sulfamoyl compounds. Crucially, you must always consult with and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department , as they are the final authority on waste disposal in your facility.
Part 1: Hazard Profile and Waste Characterization
To ensure safe handling and proper disposal, we must first understand the likely hazards associated with tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. The molecule's structure incorporates a Boc-protected piperazine and a sulfamoyl group, which inform our safety assessment.
Boc-Protected Piperazine Core: The piperazine ring system is a common scaffold in pharmacologically active molecules.[1][2] Derivatives containing the tert-butyl piperazine-1-carboxylate (Boc-piperazine) moiety are frequently classified as irritants.[3][4]
Sulfamoyl Group: Compounds containing sulfamoyl (-SO₂NH₂) or related sulfonyl chloride groups can be reactive and may pose respiratory and skin hazards.[5][6][7]
Based on data from analogous compounds, this substance should be handled as a hazardous material. The primary anticipated hazards are summarized below.
Hazard Classification
Description
Rationale & Supporting Evidence
Skin Irritation
May cause skin irritation upon direct contact.
SDS for similar Boc-piperazine derivatives consistently lists skin irritation (H315) as a primary hazard.[8][9]
Serious Eye Irritation
May cause serious eye irritation or damage.
SDS for related compounds indicate a risk of serious eye irritation (H319).[3][9]
Respiratory Irritation
Inhalation of dust or aerosols may irritate the respiratory tract.
This is a common hazard (H335) for piperazine-based compounds and fine chemical powders.[8][9]
Acute Oral Toxicity
May be harmful if swallowed.
Some related piperazine compounds are classified with acute oral toxicity (H302).[9][10]
Given these potential hazards, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate waste must be classified as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[11] This classification mandates that the material cannot be disposed of in standard trash or down the drain.[12]
Part 2: Essential Safety and Spill Management
Proper disposal begins with safe handling during use. Adherence to the following personal protective equipment (PPE) and spill management protocols is mandatory.
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound.
Protective Equipment
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that can cause serious eye damage.[6][13]
Hand Protection
Nitrile or other chemically resistant gloves.
Prevents skin absorption and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9][13]
Body Protection
A standard laboratory coat.
Protects against skin contact and contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.
Prevents respiratory tract irritation from the inhalation of dust or aerosols.[13][14]
Accidental Spill Protocol
In the event of a small-scale laboratory spill, follow these steps immediately:
Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation (e.g., open fume hood sash).
Don PPE: Wear the complete PPE ensemble described above.
Contain & Absorb: For solid spills, gently sweep or vacuum the material to avoid raising dust.[8] For liquid solutions, cover the spill with an inert absorbent material like vermiculite or sand.[7][13]
Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated, sealable waste container.
Decontaminate: Clean the spill area thoroughly.
Report: Inform your laboratory supervisor and EHS office of the spill, regardless of size.
Part 3: Step-by-Step Disposal Procedure
Follow this systematic workflow to ensure the compliant and safe disposal of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate and associated contaminated materials.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.
Primary Compound Waste: Unused or expired solid tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate should be collected in a dedicated container labeled for "Non-Halogenated Organic Solids."
Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, pipette tips, and weighing papers, must be treated as contaminated hazardous waste.[13] These should be collected in a separate, clearly labeled solid waste container or bag.
Liquid Waste: If the compound is in a solution, do not mix it with other waste streams unless explicitly approved by your EHS office.[12] The liquid waste should be collected in a dedicated, compatible container. For example, a solution in a non-halogenated solvent should go into a "Non-Halogenated Solvent Waste" container.
Step 2: Containerization and Labeling
All hazardous waste must be stored in appropriate, clearly labeled containers.
Select a Proper Container: Use a container made of a material compatible with the chemical (e.g., HDPE or glass for solids and solutions). The container must have a secure, leak-proof screw-top cap.[12] Do not use parafilm or stoppers as a primary seal.
Fill Level: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[12]
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
The full, unabbreviated chemical name: "Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate"
The words "Hazardous Waste"
The specific hazard characteristics (e.g., "Irritant," "Toxic")
The accumulation start date (the date the first drop of waste enters the container)
Step 3: On-Site Storage
While awaiting pickup, store the waste container safely within the laboratory.
Location: Store the container in a designated satellite accumulation area (SAA).[15]
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[12]
Segregation: Keep the container segregated from incompatible materials, such as strong acids or oxidizing agents.[16]
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[15]
Step 4: Final Disposal
The final step is to arrange for the removal of the hazardous waste by trained professionals.
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the EHS office.[12][13]
Provide Information: Accurately describe the waste, including its name and any known hazards, to the EHS personnel.
Documentation: Complete any required manifests or forms provided by EHS. Proper documentation is a legal requirement to track hazardous waste from "cradle-to-grave."[15]
The entire disposal process must be conducted in accordance with federal EPA regulations (40 CFR Part 261) and any additional state or local rules.[11][17]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
Caption: Disposal workflow for Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate.
References
Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. (2022).
Sulfamoyl chloride Safety Data Sheet. AK Scientific, Inc.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Safety Data Sheet. MedChemExpress. (2025).
Chemical Waste Guidelines. USC Environmental Health & Safety.
Safety Data Sheet. Sigma-Aldrich. (2025).
(S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet. AK Scientific, Inc.
Sulfamoyl Chloride Safety Data Sheet. ChemicalBook. (2025).
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
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